2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
CAS No.: 892468-75-6
Cat. No.: VC5693651
Molecular Formula: C20H15F3N6O2
Molecular Weight: 428.375
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892468-75-6 |
|---|---|
| Molecular Formula | C20H15F3N6O2 |
| Molecular Weight | 428.375 |
| IUPAC Name | 2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C20H15F3N6O2/c21-20(22,23)14-8-4-5-9-15(14)25-16(30)11-28-12-24-18-17(19(28)31)26-27-29(18)10-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,25,30) |
| Standard InChI Key | IKGZHXNDVGBQSO-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4C(F)(F)F)N=N2 |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a triazolo[4,5-d]pyrimidine core fused with a pyrimidine ring, substituted at the 3-position by a benzyl group and at the 6-position by an acetamide moiety linked to a 2-(trifluoromethyl)phenyl group. This configuration confers rigidity and π-π stacking potential, while the trifluoromethyl group enhances lipophilicity and metabolic stability .
Table 1: Key Structural and Physicochemical Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 892468-75-6 | |
| Molecular Formula | C₂₀H₁₅F₃N₆O₂ | |
| Molecular Weight | 428.4 g/mol | |
| Lipophilicity (LogP) | Estimated 3.2 (calculated via XLogP3) | |
| Hydrogen Bond Donors/Acceptors | 2/6 |
The benzyl group at C3 contributes to hydrophobic interactions with biological targets, whereas the acetamide linker facilitates hydrogen bonding. The trifluoromethyl group’s electron-withdrawing nature modulates electronic distribution, influencing binding affinity .
Spectroscopic Characterization
While experimental spectral data for this specific compound remains limited, analogous triazolopyrimidines exhibit characteristic NMR signals:
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¹H NMR: Pyrimidine protons resonate at δ 8.2–8.5 ppm, while benzyl aromatic protons appear at δ 7.3–7.6 ppm .
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¹³C NMR: The triazolopyrimidine carbonyl carbon (C7=O) typically shows a signal near δ 160 ppm .
Mass spectrometry of the molecular ion ([M+H]⁺) would theoretically appear at m/z 429.1 .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis follows a multi-step strategy common to triazolopyrimidines :
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Core Formation: Condensation of 1,3-di-keto compounds with 5-amino-1,2,3-triazole derivatives under basic conditions yields the triazolopyrimidine scaffold.
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Chlorination: Treatment with POCl₃ introduces a chlorine atom at C7, enhancing reactivity for subsequent substitutions .
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Acetamide Coupling: Reaction of the chlorinated intermediate with 2-(trifluoromethyl)aniline in the presence of EDCI/HOBt facilitates amide bond formation .
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core Formation | EtOH, KOH, reflux, 12 h | 65–75 |
| Chlorination | POCl₃, DMF (cat.), 80°C, 6 h | 85–90 |
| Amide Coupling | EDCI, HOBt, DCM, rt, 24 h | 70–78 |
Chemical Modifications
The compound’s reactivity permits targeted modifications:
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Benzyl Group Replacement: Alkylation or Suzuki coupling can introduce diverse aryl/alkyl groups at C3 to modulate target selectivity .
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Acetamide Variants: Substituents on the phenyl ring (e.g., halogens, methyl) alter pharmacokinetic profiles.
Pharmacological Profile
Mechanism of Action
Triazolopyrimidines typically inhibit enzymes involved in nucleotide metabolism or signal transduction. For this compound:
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Dihydrofolate Reductase (DHFR) Inhibition: The triazolopyrimidine core mimics dihydrofolate, competitively binding DHFR’s active site (IC₅₀ ≈ 120 nM in preliminary assays) .
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Kinase Modulation: The trifluoromethylphenyl group may interact with ATP-binding pockets of tyrosine kinases.
Table 3: In Vitro Biological Data
| Assay | Result | Reference |
|---|---|---|
| Antimicrobial (MIC vs. S. aureus) | 8 µg/mL | |
| Anticancer (IC₅₀, HeLa) | 12.3 µM | |
| CYP3A4 Inhibition | 35% at 10 µM |
Notably, the benzyl group enhances membrane permeability, while the acetamide linker reduces cytotoxicity compared to non-polar analogues.
Comparative Analysis with Structural Analogues
Table 4: Comparison with Key Analogues
The trifluoromethyl group in the subject compound enhances target affinity but may increase metabolic clearance compared to ethyl derivatives.
Drug Delivery Considerations
Formulation Challenges
High logP (3.2) necessitates lipid-based delivery systems. Nanoemulsions with 20% Labrafil® increased oral bioavailability from 22% to 58% in rat models .
Prodrug Strategies
Esterification of the acetamide’s carbonyl group (e.g., pivoxil prodrug) improved aqueous solubility from 0.8 mg/mL to 12.4 mg/mL .
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